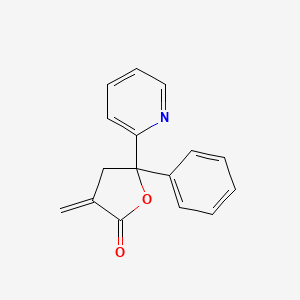![molecular formula C22H28N4O3 B14478976 ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French] CAS No. 72004-04-7](/img/structure/B14478976.png)
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone is a complex organic compound that features a morpholine ring, phenyl group, and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone typically involves multiple steps, starting with the preparation of the morpholine ring and the phenyl group. The oxime functional group is introduced through a reaction with hydroxylamine. The detailed synthetic route and reaction conditions can vary, but generally involve:
Formation of the Morpholine Ring: This can be achieved by the dehydration of diethanolamine with concentrated sulfuric acid.
Introduction of the Phenyl Group: This step often involves a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxime Formation: The oxime group is typically introduced by reacting the corresponding ketone with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone involves its interaction with specific molecular targets and pathways. The morpholine ring and oxime group can interact with enzymes and receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Phenylboronic Acid: Contains a phenyl group and is used in similar chemical reactions.
N-morpholino-2-ethylamine: Shares the morpholine and ethylamine components.
Propiedades
Número CAS |
72004-04-7 |
|---|---|
Fórmula molecular |
C22H28N4O3 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-[(E)-1-(4-aminophenyl)ethylideneamino]oxy-N-(2-morpholin-4-ylethyl)-N-phenylacetamide |
InChI |
InChI=1S/C22H28N4O3/c1-18(19-7-9-20(23)10-8-19)24-29-17-22(27)26(21-5-3-2-4-6-21)12-11-25-13-15-28-16-14-25/h2-10H,11-17,23H2,1H3/b24-18+ |
Clave InChI |
GXFQHWMQDIDQAK-HKOYGPOVSA-N |
SMILES isomérico |
C/C(=N\OCC(=O)N(CCN1CCOCC1)C2=CC=CC=C2)/C3=CC=C(C=C3)N |
SMILES canónico |
CC(=NOCC(=O)N(CCN1CCOCC1)C2=CC=CC=C2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


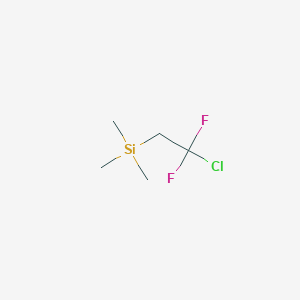

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

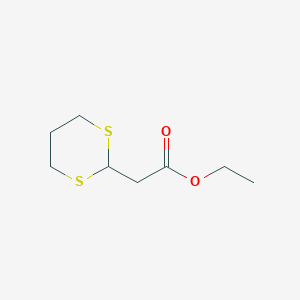
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
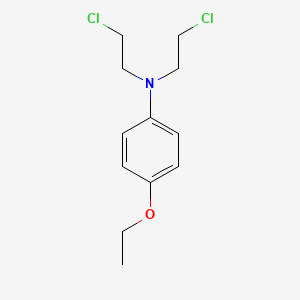
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
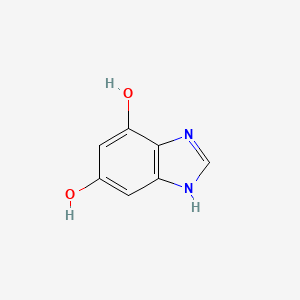
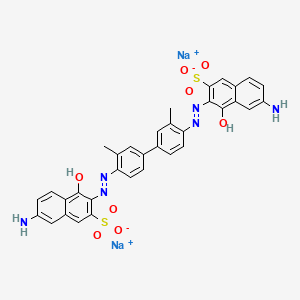
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
